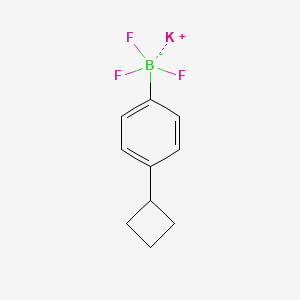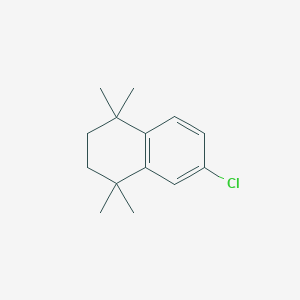
1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7ClFN It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-chloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group yields the corresponding amine, while oxidation produces a carboxylic acid.
科学研究应用
1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to changes in its function.
相似化合物的比较
1-(3-Chloro-2-fluorophenyl)cyclopropane: Similar in structure but lacks the nitrile group.
1-(3-Chloro-2-fluorophenyl)acetonitrile: Similar but with a different carbon framework.
1-(3-Chloro-2-fluorophenyl)propane: Similar but with a different functional group.
Uniqueness: 1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1-(3-chloro-2-fluorophenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKHKQLOKVQLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

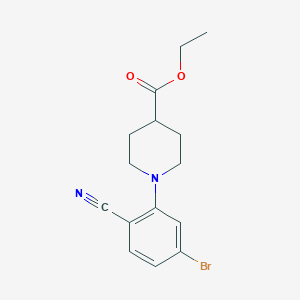


![6-Fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B7977590.png)

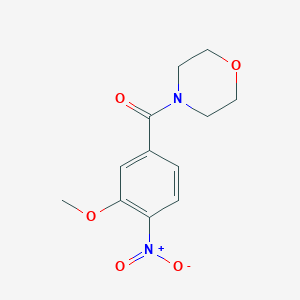
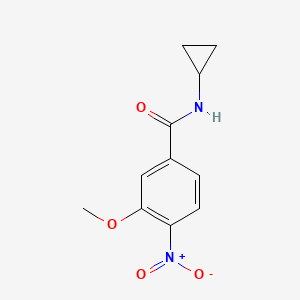
![[1-(5-Iodopyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B7977635.png)
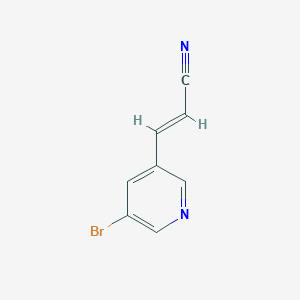

![[3-(4-Bromo-2-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977670.png)
